[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
CAS No.: 83244-81-9
Cat. No.: VC2047962
Molecular Formula: C5H5N3O3S
Molecular Weight: 187.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83244-81-9 |
|---|---|
| Molecular Formula | C5H5N3O3S |
| Molecular Weight | 187.18 g/mol |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |
| Standard InChI | InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) |
| Standard InChI Key | OUAHTIJLJPRDLH-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)C(=O)O |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a heterocyclic compound with a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an aminooxoacetic acid moiety at position 2. The compound is registered with CAS number 83244-81-9 and possesses a molecular formula of C5H5N3O3S . This compound combines the structural features of a heterocyclic aromatic ring system with carboxylic acid functionality, giving it interesting chemical properties and potential for various applications.
Structural Identifiers and Nomenclature
The compound can be identified using various systematic naming conventions and structural identifiers, which are essential for database searching and chemical information retrieval. Table 1 provides a comprehensive overview of these identifiers.
Table 1: Structural Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| CAS Number | 83244-81-9 |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C(=O)O |
| InChI | InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) |
| InChIKey | OUAHTIJLJPRDLH-UHFFFAOYSA-N |
| Alternative Names | (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid |
The structural identifiers listed in Table 1 provide unambiguous ways to refer to the compound in chemical databases and literature . The IUPAC name and SMILES notation describe the atomic connectivity and spatial arrangement of the molecule, while the InChI and InChIKey provide standardized identifiers for chemical information systems.
Physicochemical Properties
Physical Properties
The physical properties of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid are crucial for understanding its behavior in different environments and its potential applications. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 187.18 | g/mol |
| Density | 1.711 | g/cm³ |
| Physical State | Solid | - |
| Exact Mass | 187.00500 | Da |
| Topological Polar Surface Area (PSA) | 120.42 | Ų |
| Index of Refraction | 1.683 | - |
| Melting Point | Not Available | °C |
| Boiling Point | Not Available | °C |
These physical properties indicate that (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a solid compound at room temperature with a relatively high density . The high polar surface area (PSA) suggests significant hydrogen bonding potential, which may influence its solubility in various solvents and its interactions with biological systems.
Chemical Properties
The chemical properties of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid are determined by its functional groups and structural features. The compound contains:
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A 1,3,4-thiadiazole ring, which is an aromatic heterocycle containing nitrogen and sulfur atoms
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A methyl substituent at position 5 of the thiadiazole ring
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An amino linkage connecting the thiadiazole ring to the oxoacetic acid moiety
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A carboxylic acid group, which can participate in acid-base reactions and form various derivatives
The presence of the carboxylic acid group makes the compound capable of forming salts, esters, and amides through typical carboxylic acid chemistry. The thiadiazole ring contributes to the compound's aromaticity and potential for π-stacking interactions, while the nitrogen atoms in the ring and the amino linkage can participate in hydrogen bonding as acceptors or donors.
Structural Comparison with Related Compounds
Structural Analogs
Several structural analogs of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid have been reported in the literature. Table 3 presents a comparison of this compound with some of its structural analogs.
Table 3: Comparison of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid | 83244-81-9 | C5H5N3O3S | 187.18 | Reference compound |
| {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid | 1158341-56-0 | C6H7N3O4S | 217.21 | Methoxymethyl instead of methyl at position 5 |
| [(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid | 40352-31-6 | C5H6N2O3S | 174.18 | Oxy linkage instead of amino-oxo |
| 2-[(5-Methyl-2-thiazolyl)amino]-2-oxoacetic acid | 82514-69-0 | C6H6N2O3S | 186.19 | Thiazole instead of thiadiazole ring |
| (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid | 50918-26-8 | C5H6N2O2S2 | 190.20 | Sulfanyl linkage instead of amino-oxo |
This comparison highlights the structural variations among similar compounds, particularly in the substituent at position 5 of the thiadiazole ring and the linking group between the heterocycle and the acetic acid moiety . These structural differences can significantly affect the compounds' physical properties, chemical reactivity, and potential biological activities.
Structure-Property Relationships
The structural features of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid and its analogs influence their physicochemical properties in several ways:
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The thiadiazole ring contributes to the compounds' aromaticity and provides electron-rich nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
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The methyl group at position 5 of the thiadiazole ring enhances lipophilicity compared to unsubstituted analogs, potentially affecting membrane permeability.
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The amino linkage between the thiadiazole and the oxoacetic acid moiety allows for hydrogen bonding, which can influence solubility and interactions with biological targets.
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The oxoacetic acid group provides acidic properties and opportunities for derivatization through the carboxylic acid functionality.
Understanding these structure-property relationships is crucial for designing derivatives with optimized properties for specific applications .
These suppliers provide the compound for research and development purposes. The compound is typically supplied as a solid with various packaging options depending on the quantity required.
Future Research Directions
Structural Modifications
Future research on (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid could explore various structural modifications to enhance its properties or develop derivatives with specific functionalities:
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Modification of the methyl group at position 5 with different alkyl, aryl, or functional groups to tune lipophilicity and electronic properties
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Derivatization of the carboxylic acid group to form esters, amides, or other functional groups
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Incorporation of additional substituents on the thiadiazole ring to modify its electronic properties
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Development of metal complexes utilizing the nitrogen atoms and carboxylic acid as coordination sites
These modifications could lead to compounds with enhanced stability, solubility, or biological activity.
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